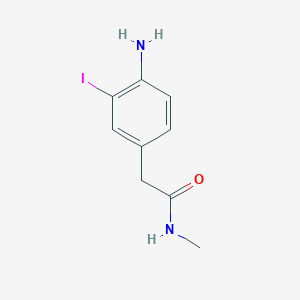

4-Amino-3-iodo-N-methyl-benzeneacetamide

CAS No.:

Cat. No.: VC13923884

Molecular Formula: C9H11IN2O

Molecular Weight: 290.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11IN2O |

|---|---|

| Molecular Weight | 290.10 g/mol |

| IUPAC Name | 2-(4-amino-3-iodophenyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C9H11IN2O/c1-12-9(13)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13) |

| Standard InChI Key | RNJYQKQFDGWQMP-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)CC1=CC(=C(C=C1)N)I |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-amino-3-iodo-N-methyl-benzeneacetamide consists of a benzene ring substituted with an iodine atom at the 3-position, an amino group at the 4-position, and an N-methylacetamide side chain at the 1-position (Figure 1). The iodine atom contributes to its distinct electronic profile, enhancing polarizability and potential halogen-bonding interactions in biological systems. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁IN₂O |

| Molecular Weight | 290.10 g/mol |

| IUPAC Name | 2-(4-amino-3-iodophenyl)-N-methylacetamide |

| Canonical SMILES | CNC(=O)CC1=CC(=C(C=C1)N)I |

| InChI Key | RNJYQKQFDGWQMP-UHFFFAOYSA-N |

The compound’s stability is influenced by its sensitivity to light, necessitating storage in opaque containers under inert conditions. Its solubility profile remains under investigation, though analogous iodinated aromatics exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Optimization

Conventional Amidation Approaches

The synthesis of 4-amino-3-iodo-N-methyl-benzeneacetamide primarily revolves around amide bond formation between carboxylic acid derivatives and amines. A widely reported method involves boron-mediated direct amidation, which minimizes racemization and improves yield efficiency. For instance, reacting 4-amino-3-iodophenylacetic acid with methylamine in the presence of boric acid catalysts yields the target compound. This method leverages boron’s ability to activate carboxyl groups, facilitating nucleophilic attack by the amine without requiring protective groups for the amino functionality.

Biomedical Applications and Mechanistic Insights

Anticancer Activity

In vivo studies on related N-methylpicolinamide derivatives (e.g., 5q) revealed significant tumor growth suppression in colon carcinoma models, attributed to anti-angiogenic effects and apoptosis induction . These compounds disrupted vascular endothelial growth factor (VEGF) signaling and upregulated pro-apoptotic proteins like caspase-3. While direct evidence for 4-amino-3-iodo-N-methyl-benzeneacetamide is lacking, its iodine atom’s radiosensitizing properties could synergize with radiotherapy in oncology applications.

Antimicrobial Prospects

Iodinated aromatics often display broad-spectrum antimicrobial activity due to oxidative damage inflicted by iodine radicals. For instance, 4-iodo-N-methylbenzamide derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL . The amino group in 4-amino-3-iodo-N-methyl-benzeneacetamide may further enhance membrane permeability, warranting exploration against drug-resistant pathogens.

Comparative Analysis with Structural Analogs

To contextualize its potential, 4-amino-3-iodo-N-methyl-benzeneacetamide is compared below with related compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodo-N-methylbenzamide | C₈H₈INO | Lacks amino group; simpler pharmacokinetics |

| Methyl 3-amino-4-iodobenzoate | C₉H₁₀INO₂ | Ester group enhances metabolic instability |

| 4-Amino-3-iodobenzotrifluoride | C₇H₅F₃IN | Fluorine atoms increase lipophilicity |

The amino and acetamide functionalities in 4-amino-3-iodo-N-methyl-benzeneacetamide provide additional hydrogen-bonding sites, potentially improving target selectivity over simpler iodinated analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with DHFR, TS, and kinase targets using X-ray crystallography or molecular docking simulations.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in murine cancer models, prioritizing compounds with >60% oral bioavailability.

-

Derivatization: Explore substituent effects by synthesizing fluoro-, bromo-, or nitro-analogs to optimize binding affinity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume